Enhanced Lipophilicity (XLogP3) versus Des-Methyl Analog Enables Improved Membrane Permeability Potential
The N1-methyl substituent on N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine raises the computed partition coefficient (XLogP3) to -0.4, compared with -1.1 for the direct des-methyl analog 1-(2-aminoethyl)pyrazol-3-amine (CAS 1364441-92-8) [1]. This 0.7 log-unit increase represents an approximately 5-fold higher predicted partition into the organic phase and shifts the compound from a logP regime typically associated with poor membrane permeability toward the more favorable range for passive diffusion [2]. The difference is attributable solely to the single methyl group at N1, as both compounds share the ethylenediamine side chain.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 |
| Comparator Or Baseline | 1-(2-Aminoethyl)pyrazol-3-amine (CAS 1364441-92-8): XLogP3 = -1.1 |
| Quantified Difference | ΔXLogP3 = +0.7 (approx. 5-fold higher predicted organic/aqueous partitioning) |
| Conditions | PubChem-computed XLogP3 values using XLogP3 3.0 algorithm; no experimental logP data available for either compound |
Why This Matters
For fragment-based or lead-like compound procurement, a logP of -0.4 versus -1.1 can be the difference between a fragment that is compatible with cell-based screening and one that is restricted to biochemical assays, directly impacting the scope of downstream research applications.
- [1] PubChem. 1-(2-Aminoethyl)pyrazol-3-amine. Compound Summary CID 82502396. XLogP3-AA: -1.1. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (General reference for logP significance; no compound-specific data). View Source
